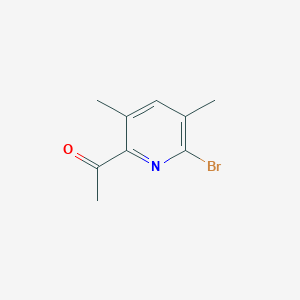

1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethanone

Description

1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethanone is a pyridine-based acetophenone derivative characterized by a bromine atom at the 6-position, methyl groups at the 3- and 5-positions, and an acetyl (ethanone) group at the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis due to the reactivity of the bromine substituent, which enables cross-coupling reactions (e.g., Ullmann or Suzuki reactions), as demonstrated in , where bromopyridine derivatives serve as precursors for coupling with heterocycles like pyrazole . Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol (calculated).

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

1-(6-bromo-3,5-dimethylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H10BrNO/c1-5-4-6(2)9(10)11-8(5)7(3)12/h4H,1-3H3 |

InChI Key |

JGNFICLPDDJXNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1C(=O)C)Br)C |

Origin of Product |

United States |

Biological Activity

1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethanone is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 215.09 g/mol. It features a bromine atom at the 6-position of a pyridine ring, along with two methyl groups at the 3 and 5 positions, contributing to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of 1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethanone are significant in determining its biological activity. The presence of bromine and methyl groups enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with various targets within cells.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethanone | C9H10BrNO | Brominated at 6-position with two methyls |

| 3-Bromo-pyridine | C5H4BrN | No methyl groups; simpler structure |

| 2-Methyl-6-bromopyridine | C7H7BrN | Methyl at 2-position; different reactivity |

| 4-Bromo-pyridine | C5H4BrN | Bromine at 4-position; altered electronic properties |

Anticancer Properties

Research indicates that compounds similar to 1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethanone often exhibit anticancer properties. Pyridine derivatives are known for their roles in cancer treatment due to their ability to inhibit cellular proliferation and induce apoptosis in cancer cells. For instance, studies have shown that certain pyridine derivatives can disrupt microtubule dynamics, leading to mitotic arrest in cancer cell lines like HeLa and MCF-7 .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. The structural features of 1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethanone could allow it to interact with neurotransmitter systems or protect against neurodegenerative processes. Compounds with similar structures have been investigated for their potential to mitigate neuronal damage in models of neurodegeneration.

The mechanism by which 1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethanone exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, inhibiting their activity and altering cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases.

- Modulation of Lipid Membrane Dynamics : Its lipophilic nature suggests potential interactions with cellular membranes, influencing membrane fluidity and protein localization.

Case Studies

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyridine derivatives on cancer cell lines. Results indicated that compounds with bromine substitution exhibited enhanced activity compared to their non-brominated counterparts. Specifically, the presence of both bromine and methyl groups was correlated with increased potency against tumor cell lines .

Neuroprotective Study

Another study focused on the neuroprotective effects of pyridine derivatives in models of oxidative stress. The results suggested that certain structural modifications, including those found in 1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethanone, contributed to reduced neuronal death and improved survival rates in neuronal cultures exposed to toxic agents.

Comparison with Similar Compounds

1-(6-Bromo-5-methylpyridin-2-yl)ethanone (CAS 1256834-14-6)

- Structure : Bromine at position 6, methyl at position 5, acetyl at position 2.

- Molecular Formula: C₈H₈BrNO (MW 214.06 g/mol) .

- Key Differences : Lacks the 3-methyl group present in the target compound, reducing steric hindrance and altering electronic distribution. This may increase reactivity in substitution reactions compared to the 3,5-dimethyl analog.

- Applications : Used in pharmaceutical intermediates; sold commercially with 95% purity and storage at 0°C .

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1016228-01-5)

- Structure : Bromine at position 6, fluorine at position 3, acetyl at position 2.

- Molecular Formula: C₇H₅BrFNO (MW 218.03 g/mol) .

- Key Differences: Fluorine, being highly electronegative, withdraws electron density from the ring, enhancing the leaving-group capability of bromine. This compound is noted for enhanced biological activity in medicinal chemistry .

Halogen and Functional Group Variations

1-(5-Bromo-3-chloropyridin-2-yl)ethanone (CAS 1256808-29-3)

- Structure : Bromine at position 5, chlorine at position 3, acetyl at position 2.

- Molecular Formula: C₇H₅BrClNO (MW 248.48 g/mol) .

2-Bromo-1-(6-bromopyridin-2-yl)ethanone (CAS 142978-11-8)

- Structure : Two bromine atoms—one on the pyridine ring (position 6) and one on the acetyl group.

- Molecular Formula: C₇H₅Br₂NO (MW 285.93 g/mol) .

Non-Pyridine Analogs

1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (CAS 182056-48-0)

- Structure : Bromine on a benzene ring with methoxy groups at positions 2 and 3.

- Molecular Formula : C₁₀H₁₁BrO₃ (MW 259.10 g/mol ) .

- Key Differences : The absence of a pyridine ring reduces aromatic nitrogen’s electronic effects, altering solubility and reactivity. Methoxy groups enhance solubility in polar solvents.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.